Maltohexaose

Vue d'ensemble

Description

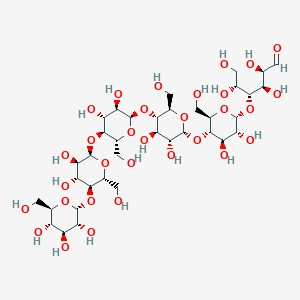

The compound alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucose is a polysaccharide composed of six glucose units linked by alpha-1,4-glycosidic bonds. This compound is a type of oligosaccharide, specifically a hexasaccharide, and is a part of the larger family of carbohydrates. It is structurally related to cellulose and starch, which are also composed of glucose units but differ in their glycosidic linkages.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucose can be achieved through enzymatic or chemical methods. Enzymatic synthesis involves the use of glycosyltransferases, which catalyze the formation of glycosidic bonds between glucose units. Chemical synthesis, on the other hand, involves the stepwise addition of glucose units using protecting groups to control the formation of specific glycosidic linkages.

Industrial Production Methods

Industrial production of this compound typically involves the enzymatic hydrolysis of starch. Starch is first gelatinized and then treated with alpha-amylase to produce shorter oligosaccharides. These oligosaccharides are further hydrolyzed by glucoamylase to produce glucose units, which are then linked together by glycosyltransferases to form the desired hexasaccharide.

Analyse Des Réactions Chimiques

Types of Reactions

The compound undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups on the glucose units can be oxidized to form aldehydes or carboxylic acids.

Reduction: The aldehyde groups can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or alkylated glucose derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a model system to study the properties and behavior of oligosaccharides. It is also used in the synthesis of more complex carbohydrates and glycoconjugates.

Biology

In biology, this compound is used to study carbohydrate metabolism and the role of oligosaccharides in cellular processes. It is also used as a substrate for enzymes involved in carbohydrate digestion and synthesis.

Medicine

In medicine, this compound is used in the development of carbohydrate-based drugs and therapies. It is also used in the study of glycosylation patterns in diseases such as cancer and diabetes.

Industry

In industry, this compound is used in the production of biofuels and biodegradable materials. It is also used as a food additive and in the production of functional foods.

Mécanisme D'action

The compound exerts its effects through interactions with specific enzymes and receptors in the body. The glycosidic bonds between the glucose units are recognized and cleaved by glycosidases, releasing glucose units that can be utilized by the body for energy. The compound also interacts with carbohydrate-binding proteins, such as lectins, which play a role in cellular signaling and immune responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cellotriose: A trisaccharide composed of three glucose units linked by beta-1,4-glycosidic bonds.

Maltotriose: A trisaccharide composed of three glucose units linked by alpha-1,4-glycosidic bonds.

Isomaltotriose: A trisaccharide composed of three glucose units linked by alpha-1,6-glycosidic bonds.

Uniqueness

The uniqueness of alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucose lies in its specific glycosidic linkages and the number of glucose units. This structure imparts unique properties, such as solubility and reactivity, which differentiate it from other oligosaccharides.

Activité Biologique

Maltohexaose, a maltooligosaccharide composed of six glucose units, has garnered attention for its biological activities and potential applications in various fields, particularly in medical diagnostics and microbial interactions. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Properties

This compound (C₁₆H₃₂O₁₆) is a linear oligosaccharide formed from the hydrolysis of starch. Its structure allows it to interact with various biological molecules, making it relevant in enzymatic processes and as a substrate for microbial metabolism.

| Property | Value |

|---|---|

| Molecular Weight | 1620.42 g/mol |

| Degree of Polymerization | 6 |

| Solubility | Soluble in water |

| Taste | Sweet |

1. Antimicrobial Properties

Research indicates that this compound can be utilized in detecting bacterial infections. A study demonstrated that this compound conjugated to indocyanine green (MH-ICG) effectively detects Staphylococcus aureus infections in a rat model. The accumulation of MH-ICG in bacterial vegetations was significantly higher compared to control tissues, suggesting its potential as a diagnostic agent for infective endocarditis .

2. Enzymatic Interactions

This compound serves as an important substrate for various enzymes, particularly amylases. For example, G6-amylase from alkalophilic Bacillus sp. produces this compound from starch, highlighting its role in carbohydrate metabolism . The binding interactions between this compound and enzymes such as GlgE from Mycobacterium tuberculosis have been characterized through crystallographic studies, revealing specific binding sites that facilitate enzymatic activity .

Case Study 1: Detection of Bacterial Infections

In a controlled study using a right heart endocarditis model, rats were administered MH-ICG. The results showed that the biological half-life of MH-ICG was approximately 14 minutes, with significant accumulation in infected tissues compared to healthy tissues. This specificity indicates that this compound derivatives can be developed into effective imaging agents for bacterial infections .

Case Study 2: Metabolic Pathways in Bacteria

Another study focused on the metabolic pathways involving this compound in E. coli. The uptake of MH-ICG was shown to occur via the maltodextrin transport system, emphasizing the specificity of this oligosaccharide in bacterial metabolism. The kinetic parameters (Km = 6.9 μM; Vmax = 6.3 × 10⁻⁷ μmol/min) were determined, illustrating how this compound influences bacterial growth and metabolism .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Binding Affinity : this compound binds with high affinity to the GlgE enzyme, which plays a critical role in glycogen metabolism within bacteria like M. tuberculosis. This binding is mediated through hydrogen bonds with specific amino acid residues .

- Therapeutic Potential : The unique properties of this compound suggest its use as a scaffold for drug development targeting bacterial infections or metabolic disorders due to its ability to interact with various biological systems .

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)18(49)29(11(4-40)59-33)65-35-25(56)20(51)31(13(6-42)61-35)67-36-26(57)21(52)30(14(7-43)62-36)66-34-24(55)19(50)28(12(5-41)60-34)64-32-22(53)17(48)16(47)10(3-39)58-32/h1,8-36,38-57H,2-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMVHSOAUQHPSN-KZSASMRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317863 | |

| Record name | Maltohexaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

990.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34620-77-4 | |

| Record name | Maltohexaose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34620-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltohexaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034620774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maltohexaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.